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Introduction
PEN(mouse) is a neuropeptide derived from the precursor protein proSAAS and has been

investigated for its role in a variety of physiological processes, including feeding, reward, pain,

and memory. The G protein-coupled receptor GPR83 has been identified as a putative receptor

for PEN. However, the interaction between PEN and GPR83 is a subject of ongoing scientific

debate, with conflicting reports in the literature. These application notes provide an overview of

the current understanding of PEN(mouse) TFA in neuropeptide signaling research, along with

detailed protocols for its study. The trifluoroacetic acid (TFA) salt form is common for synthetic

peptides, and its potential biological activity must be considered in experimental design.

Controversy Surrounding the PEN-GPR83
Interaction
The initial identification of GPR83 as a receptor for PEN by Gomes et al. (2016) suggested a

high-affinity interaction, opening avenues for investigating its role in physiology and disease.[1]

This study reported that PEN binds to and activates GPR83, leading to downstream signaling.

However, subsequent studies from other research groups have failed to replicate these

findings, reporting no detectable binding or functional activation of GPR83 by PEN in various

assay systems.[2][3][4][5] This discrepancy highlights the importance of rigorous experimental

design and careful interpretation of results when studying this neuropeptide system.
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Researchers are encouraged to consult the primary literature and consider the different

experimental conditions used in these studies.

Data Presentation
The following tables summarize the quantitative data from the study by Gomes et al. (2016),

which reported a positive interaction between PEN and GPR83.

Table 1: Radioligand Binding Affinity of PEN for GPR83

Ligand
Receptor/Tissu
e

Assay Type Kd (nM) Reference

[125I]Tyr-rPEN

Mouse

Hypothalamus

Membranes

Saturation

Binding
~8 [1]

[125I]Tyr-rPEN

CHO cells

expressing

human GPR83

Saturation

Binding
9.4 [1]

Table 2: Functional Activity of mouse PEN (mPEN) on GPR83

Assay
Cell/Tissue
Type

Parameter EC50 (nM) Reference

[35S]GTPγS

Binding

Mouse

Hypothalamus

Membranes

G protein

activation
~0.2 [1]

Note: The study by Gomes et al. (2016) also reported that mPEN displaced radiolabeled PEN

with a high-affinity binding site in the picomolar range and a lower-affinity site in the nanomolar

range in membranes from mouse hypothalamus and Neuro2A cells.[1]
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Based on the findings of Gomes et al. (2016), PEN binding to GPR83 is proposed to activate

downstream signaling cascades involving G proteins. The activation of G proteins was

observed through GTPγS binding assays.[1] The specific G protein subtypes (e.g., Gαi, Gαq)

and the subsequent effector pathways (e.g., inhibition of adenylyl cyclase, activation of

phospholipase C) may be cell-type dependent and require further investigation.

PEN(mouse) TFA GPR83Binds to G ProteinActivates
Downstream Effectors

(e.g., Adenylyl Cyclase,
Phospholipase C)

Modulates Second Messengers
(e.g., cAMP, IP3, DAG)
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(e.g., Modulation of Neuronal Activity)

Initiates
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Figure 1. Proposed signaling pathway of PEN through its putative receptor GPR83.

Experimental Protocols
The following protocols provide a framework for studying the interaction and effects of

PEN(mouse) TFA. Given the controversy, it is crucial to include appropriate controls, including

testing in non-transfected cells and considering the use of different cell lines.
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Figure 2. General experimental workflow for studying PEN(mouse) TFA.

In Vitro Radioligand Binding Assay
This protocol is adapted from methods used for GPCR binding studies.

Objective: To determine the binding affinity (Kd) and density (Bmax) of PEN(mouse) for

GPR83.

Materials:

HEK293 or CHO cells transiently or stably expressing mouse GPR83.

Untransfected HEK293 or CHO cells (negative control).
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Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

Radiolabeled PEN (e.g., [¹²⁵I]Tyr-PEN).

Unlabeled PEN(mouse) TFA.

Glass fiber filters (e.g., Whatman GF/C).

Scintillation fluid and counter.

Procedure:

Membrane Preparation:

Culture GPR83-expressing and control cells to confluency.

Harvest cells, wash with ice-cold PBS, and centrifuge.

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

Wash the membrane pellet with membrane preparation buffer and repeat the

centrifugation.

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g.,

using a BCA assay). Store aliquots at -80°C.

Saturation Binding Assay:

In a 96-well plate, add increasing concentrations of radiolabeled PEN to tubes containing

a fixed amount of membrane protein (e.g., 20-50 µg).

For determining non-specific binding, add a high concentration of unlabeled PEN(mouse)
TFA (e.g., 1 µM) to a parallel set of tubes.
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Incubate at room temperature for 60-90 minutes.

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5%

polyethyleneimine.

Wash the filters rapidly with ice-cold binding buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Analyze the data using non-linear regression to determine Kd and Bmax.

Competition Binding Assay:

Incubate a fixed concentration of radiolabeled PEN with membrane preparations in the

presence of increasing concentrations of unlabeled PEN(mouse) TFA.

Follow the incubation, filtration, and counting steps as described for the saturation assay.

Analyze the data to determine the IC₅₀ value, which can be converted to a Ki value.

In Vitro Functional Assays
a) cAMP Accumulation Assay

Objective: To determine if PEN(mouse) TFA modulates adenylyl cyclase activity through

GPR83.

Materials:

GPR83-expressing cells (e.g., HEK293, CHO).

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Forskolin (to stimulate adenylyl cyclase).

PEN(mouse) TFA.
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Cell culture medium.

Procedure:

Seed GPR83-expressing cells in a 96-well plate and culture overnight.

Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g.,

IBMX) and incubate for 30 minutes.

Add increasing concentrations of PEN(mouse) TFA to the cells. To test for Gαi coupling, co-

stimulate with a fixed concentration of forskolin.

Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes).

Lyse the cells and measure the intracellular cAMP levels according to the kit instructions.

Analyze the dose-response curve to determine the EC₅₀ or IC₅₀ of PEN(mouse) TFA.

b) Intracellular Calcium Mobilization Assay

Objective: To determine if PEN(mouse) TFA induces calcium release through GPR83.

Materials:

GPR83-expressing cells (e.g., HEK293, CHO), potentially co-transfected with a promiscuous

Gα subunit like Gα16 to couple the receptor to the phospholipase C pathway.

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

PEN(mouse) TFA.

A positive control agonist that is known to induce a calcium response in the host cells (e.g.,

ATP).

A fluorescence plate reader or microscope capable of kinetic reading.

Procedure:
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Seed GPR83-expressing cells in a black-walled, clear-bottom 96-well plate.

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions

(typically 30-60 minutes at 37°C).

Wash the cells with HBSS to remove excess dye.

Measure the baseline fluorescence for a short period.

Add increasing concentrations of PEN(mouse) TFA and continue to measure the

fluorescence intensity over time.

Add a positive control at the end of the experiment to confirm cell viability and assay

performance.

Analyze the change in fluorescence to determine the dose-dependent calcium response.

In Vivo Administration and Behavioral Assays
a) Intracerebroventricular (ICV) Injection in Mice

Objective: To deliver PEN(mouse) TFA directly to the central nervous system.

Materials:

Adult mice (e.g., C57BL/6).

Stereotaxic apparatus.

Anesthetic (e.g., isoflurane).

Hamilton syringe with a 30-gauge needle.

PEN(mouse) TFA dissolved in sterile artificial cerebrospinal fluid (aCSF).

Surgical tools.

Procedure:
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Anesthetize the mouse and mount it in the stereotaxic frame.

Make a midline incision in the scalp to expose the skull.

Identify the bregma and lambda landmarks.

Determine the coordinates for the lateral ventricle (e.g., relative to bregma: -0.2 mm

anteroposterior, ±1.0 mm mediolateral, -2.5 mm dorsoventral).

Drill a small hole in the skull at the target coordinates.

Slowly lower the injection needle to the target depth.

Infuse a small volume (e.g., 1-5 µL) of the PEN(mouse) TFA solution or vehicle over several

minutes.

Slowly retract the needle and suture the scalp incision.

Allow the mouse to recover from anesthesia in a warm cage.

b) Feeding Behavior Assay

Objective: To assess the effect of centrally administered PEN(mouse) TFA on food intake.

Procedure:

Individually house mice and allow them to acclimate.

Habituate the mice to the injection procedure with saline injections.

Fast the mice for a defined period (e.g., 12-24 hours) with free access to water.

Administer PEN(mouse) TFA or vehicle via ICV injection.

Immediately after the injection, provide a pre-weighed amount of food.

Measure food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours).

Analyze the cumulative food intake between the peptide- and vehicle-treated groups.
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c) Elevated Plus Maze (EPM) for Anxiety-like Behavior

Objective: To evaluate the anxiolytic or anxiogenic effects of PEN(mouse) TFA.

Procedure:

Administer PEN(mouse) TFA or vehicle via ICV injection at a predetermined time before the

test (e.g., 30 minutes).

Place the mouse in the center of the elevated plus maze, facing an open arm.

Allow the mouse to explore the maze for 5 minutes.

Record the session with a video camera for later analysis.

Measure the time spent in the open arms and closed arms, and the number of entries into

each arm.

Calculate the percentage of time spent in the open arms and the percentage of open arm

entries as indices of anxiety-like behavior.

TFA Counter-ion Control Experiments
Objective: To control for the potential biological effects of the TFA counter-ion.

Procedure:

TFA Vehicle Control: Prepare a solution of TFA in the vehicle (e.g., aCSF) at a concentration

equivalent to that present in the highest dose of PEN(mouse) TFA used. Administer this TFA

vehicle to a control group of animals in parallel with the peptide- and vehicle-treated groups.

Counter-ion Exchange:

Dissolve the PEN(mouse) TFA peptide in a solution of a different acid, such as

hydrochloric acid (HCl) or acetic acid.

Lyophilize the solution to remove the solvent and the volatile trifluoroacetic acid.
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Repeat the dissolution and lyophilization steps several times to ensure complete

exchange of the counter-ion.

Confirm the removal of TFA using techniques like ¹⁹F-NMR or mass spectrometry.

Use the resulting peptide (e.g., PEN(mouse) HCl) in parallel experiments to compare its

effects with those of PEN(mouse) TFA.

By carefully considering the existing literature, employing rigorous experimental designs with

appropriate controls, and utilizing the detailed protocols provided, researchers can contribute to

a clearer understanding of the role of PEN(mouse) in neuropeptide signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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